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Compound of Interest

6-(Aminomethyl)isoquinolin-1-
Compound Name:
amine

Cat. No.: B3349356

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data for the compound 6-(Aminomethyl)isoquinolin-1-amine. Due to the limited availability of
published experimental spectra for this specific molecule, this document presents a
combination of computed data, predicted spectroscopic characteristics based on its chemical
structure, and detailed, standardized experimental protocols for obtaining such data. This guide
is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry,
drug discovery, and analytical chemistry.

Compound Identification and Computed Properties

6-(Aminomethyl)isoquinolin-1-amine is a substituted isoquinoline derivative. The presence of
two primary amine groups and the aromatic isoquinoline core suggests its potential as a
scaffold in the development of pharmacologically active agents, particularly in the realm of
kinase inhibitors.

A summary of the computed physicochemical properties for 6-(Aminomethyl)isoquinolin-1-
amine is provided in Table 1. This data is computationally derived and sourced from the
PubChem database.[1]
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Property Value Source
6-(aminomethyl)isoquinolin-1-
IUPAC Name ] PubChem[1]
amine
Molecular Formula C10H11N3 PubChem[1]
Molecular Weight 173.21 g/mol PubChem[1]
Exact Mass 173.0953 g/mol PubChem[1]
XLogP3 0.8 PubChem[1]
Hydrogen Bond Donor Count 2 PubChem[1]
Hydrogen Bond Acceptor
3 PubChem[1]
Count
Rotatable Bond Count 1 PubChem[1]
_ C1=CC2=C(C=CN=C2N)C=C1
Canonical SMILES PubChem[1]
CN
LWDVTRXNUGVQES-
InChlKey PubChem[1]
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Predicted Spectroscopic Data

The following sections provide predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic data for 6-(Aminomethyl)isoquinolin-1-amine. These predictions are based on

established principles of spectroscopy and typical chemical shift and absorption frequency

ranges for the functional groups present in the molecule.

Predicted *H and **C NMR Data

The predicted *H and 3C NMR chemical shifts are crucial for the structural elucidation and

purity assessment of the compound. The isoquinoline ring system and the aminomethyl group

will give rise to a characteristic set of signals.

Table 2: Predicted *tH NMR Chemical Shifts
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Proton Assignment

Predicted Chemical

Shift (3,

Multiplicity

ppm)

Notes

Aromatic-H

7.0-8.5

Protons on the
isoquinoline ring

system.

-CH2-

Methylene protons of

the aminomethyl

group.

-NHz (aminomethyl)

15-3.0

brs

Chemical shift can
vary with solvent and

concentration.

-NH: (isoquinoline)

5.0-6.5

brs

Chemical shift can
vary with solvent and

concentration.

Table 3: Predicted 3C NMR Chemical Shifts

Carbon Assignment

Predicted Chemical Shift
(6, ppm)

Carbons in the isoquinoline

Aromatic C-H 110 - 140 ) )
ring bearing a proton.
. Quaternary carbons in the
Aromatic C-q 120 - 160 ) o )
isoquinoline ring.
Methylene carbon of the
-CH2- ~45

aminomethyl group.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the vibrational modes of the amine functional groups

and the aromatic isoquinoline core.

Table 4: Predicted IR Absorption Bands
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Wavenumber

(cm-?) Functional Group Vibrational Mode Intensity
Stretching

3400 - 3250 N-H (asymmetric and Medium
symmetric)

3100 - 3000 C-H (aromatic) Stretching Medium

2950 - 2850 C-H (aliphatic) Stretching Medium

1650 - 1580 N-H Bending Medium

1600 - 1450 C=C (aromatic) Stretching Medium-Strong

1335 - 1250 C-N (aromatic amine) Stretching Strong

1250 - 1020 C-N (aliphatic amine) Stretching Medium

910 - 665 N-H Wagging Strong, Broad

Experimental Protocols

This section details the standard operating procedures for acquiring NMR, IR, and Mass
Spectrometry (MS) data for a solid organic compound like 6-(Aminomethyl)isoquinolin-1-
amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural confirmation.
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable
deuterated solvent (e.g., DMSO-ds, CDClIs, or MeOD) in a standard 5 mm NMR tube. The
final volume should be around 0.6-0.7 mL.

 Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

e 1H NMR Acquisition:
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o Tune and shim the probe to optimize the magnetic field homogeneity.
o Acquire a standard one-dimensional *H spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a
relaxation delay of 1-5 seconds.

o Process the data with Fourier transformation and phase correction. Reference the
spectrum to the residual solvent peak or an internal standard (e.g., TMS at O ppm).

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation
delay of 2 seconds. A sufficient number of scans should be acquired to achieve a good
signal-to-noise ratio.

o Process the data similarly to the *H spectrum and reference it to the solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Procedure (Attenuated Total Reflectance - ATR):

o Sample Preparation: No extensive sample preparation is required for ATR-FTIR. A small
amount of the solid sample is placed directly on the ATR crystal.

» Instrumentation: Use a Fourier-Transform Infrared spectrometer equipped with an ATR
accessory.

o Data Acquisition:
o Record a background spectrum of the clean, empty ATR crystal.

o Place the solid sample on the ATR crystal and ensure good contact using the pressure
clamp.
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o Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Procedure (Electrospray lonization - ESI):

o Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in
a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of
formic acid or ammonium hydroxide can be added to facilitate ionization in positive or
negative mode, respectively.

¢ Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

o Data Acquisition:

[¢]

Infuse the sample solution into the ESI source at a constant flow rate using a syringe
pump.

[¢]

Apply a high voltage to the capillary to generate a fine spray of charged droplets.

[e]

The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

(¢]

Acquire the mass spectrum in the desired mass range to observe the protonated molecule
[M+H]* or other adducts.

Application in Drug Discovery: Kinase Inhibitor
Screening

Isoquinoline derivatives are known to be scaffolds for kinase inhibitors. The following workflow
illustrates a general approach for screening compounds like 6-(Aminomethyl)isoquinolin-1-
amine for their potential as kinase inhibitors.
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General Workflow for Kinase Inhibitor Screening

Initial Screening

Compound Library
(including 6-(Aminomethyl)isoquinolin-1-amine)

High-Throughput Screening (HTS)
Biochemical Assay (e.g., against ROCK kinase)

Identify Primary Hits
(Compounds showing significant inhibition)

Hit Validation and Characterization

Dose-Response Assay
(Determine IC50 values)

Selectivity Profiling

(Screen against a panel of kinases)

Mechanism of Action Studies
(e.g., ATP-competitive assay)

Lead Op"i'mization

Preclinical Development
\ 4

In Vivo Efficacy Studies
(Animal Models)

Pharmacokinetic (PK) and
Pharmacodynamic (PD) Studies

IND-Enabling Studies
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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